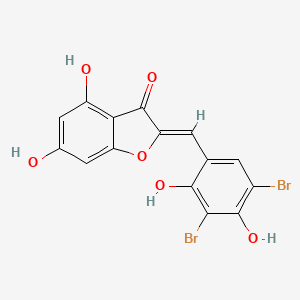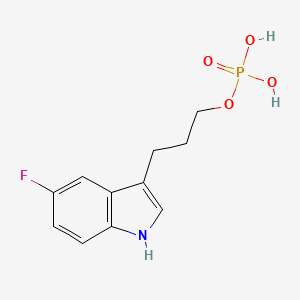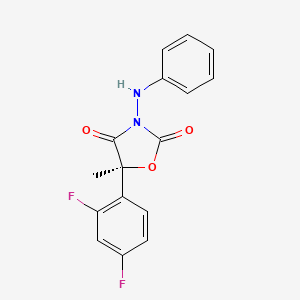
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These flavonoids contain a 2-Benzylidene-1-benzofuran-3-one based core and are responsible for the bright yellow color of some ornamental flowers, such as snapdragon (Antirrhinum majus) . The compound is characterized by the presence of hydroxy groups at positions 2’, 4, 4’, and 6’, and bromo groups at positions 3’ and 5’ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone typically involves the bromination of a precursor aurone compound. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromo groups can be reduced to form the corresponding hydroxy aurone.
Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of tetrahydroxy aurone.
Substitution: Formation of substituted aurones with various functional groups.
科学的研究の応用
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes and pigments due to its bright yellow color
作用機序
The mechanism of action of 3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone involves its interaction with various molecular targets. The hydroxy and bromo groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
2’,4,4’,6’-Tetrahydroxy Aurone: Lacks the bromo groups, making it less reactive in substitution reactions.
3’,5’-Dichloro-2’,4,4’,6’-Tetrahydroxy Aurone: Contains chlorine instead of bromine, which affects its reactivity and biological activity.
3’,5’-Dimethoxy-2’,4,4’,6’-Tetrahydroxy Aurone:
Uniqueness
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone is unique due to the presence of both hydroxy and bromo groups, which confer distinct chemical reactivity and biological activity. The bromo groups enhance its ability to participate in substitution reactions and increase its potential as a therapeutic agent .
特性
CAS番号 |
105098-41-7 |
|---|---|
分子式 |
C15H8Br2O6 |
分子量 |
444.03 g/mol |
IUPAC名 |
(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |
InChIキー |
BRPKBUNFOZFULQ-SGAXSIHGSA-N |
異性体SMILES |
C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |
正規SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine](/img/structure/B10758076.png)
![(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine](/img/structure/B10758084.png)
![N-[5-(1,1-Dioxidoisothiazolidin-2-YL)-1H-indazol-3-YL]-2-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B10758089.png)
![(2s,4s,5r)-2-Isobutyl-5-(2-Thienyl)-1-[4-(Trifluoromethyl)benzoyl]pyrrolidine-2,4-Dicarboxylic Acid](/img/structure/B10758096.png)

![3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10758125.png)
![(2z,3e)-2,3'-Biindole-2',3(1h,1'h)-Dione 3-{o-[(3r)-3,4-Dihydroxybutyl]oxime}](/img/structure/B10758134.png)
![(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine](/img/structure/B10758138.png)


![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)
![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)
![2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate](/img/structure/B10758156.png)
![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
